BTB06584

Description

Structure

3D Structure

Properties

IUPAC Name |

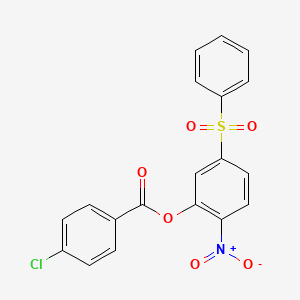

[5-(benzenesulfonyl)-2-nitrophenyl] 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClNO6S/c20-14-8-6-13(7-9-14)19(22)27-18-12-16(10-11-17(18)21(23)24)28(25,26)15-4-2-1-3-5-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDWKKPBLAKXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219793-45-0 | |

| Record name | 219793-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of BTB06584: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTB06584 is a novel small molecule that acts as a selective, IF1-dependent inhibitor of the mitochondrial F1Fo-ATPase. Under conditions of cellular stress, such as ischemia, the F1Fo-ATPase can reverse its function, hydrolyzing ATP and contributing to cellular energy depletion and death. This compound specifically targets this reverse activity, preserving cellular ATP levels and offering a promising therapeutic strategy for ischemia-related injuries and potentially other pathologies involving mitochondrial dysfunction. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing the supporting experimental data and protocols.

Introduction

The mitochondrial F1Fo-ATPase is a fundamental enzyme responsible for the majority of cellular ATP synthesis. It utilizes the proton motive force generated by the electron transport chain to drive the phosphorylation of ADP. However, under ischemic conditions where the proton motive force collapses, the F1Fo-ATPase can reverse its operation, becoming a potent ATPase that depletes cellular ATP reserves. This reversal contributes significantly to the pathophysiology of ischemic injury.

This compound has emerged as a key pharmacological tool and potential therapeutic agent that selectively inhibits this detrimental ATP hydrolysis without affecting forward ATP synthesis.[1][2][3][4][5] Its mechanism is intricately linked to the endogenous inhibitor protein, IF1, which naturally regulates the F1Fo-ATPase activity.[1][2][3][4]

Core Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of the F1Fo-ATPase's hydrolytic activity in an IF1-dependent manner.[1][3] This selectivity is crucial as it avoids the toxicity associated with non-selective inhibitors that block both ATP synthesis and hydrolysis.

Signaling Pathway Under Normal and Ischemic Conditions

Under normal physiological conditions, the F1Fo-ATPase synthesizes ATP. During ischemia, the enzyme reverses, and this compound, in conjunction with IF1, inhibits this ATP hydrolysis.

References

- 1. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase PMID: 24641180 | MCE [medchemexpress.cn]

- 5. academic.oup.com [academic.oup.com]

BTB06584: A Selective F1Fo-ATPase Inhibitor for Ischemic Injury and Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BTB06584 is a small molecule that has been identified as a selective inhibitor of the mitochondrial F1Fo-ATPase, specifically targeting its reverse activity of ATP hydrolysis.[1] Under conditions of cellular stress, such as ischemia, the F1Fo-ATPase can reverse its function, consuming ATP to maintain the mitochondrial membrane potential, which ultimately contributes to cell death.[1][2][3][4] this compound has emerged as a promising therapeutic candidate by selectively inhibiting this detrimental ATP hydrolysis without affecting ATP synthesis, thereby preserving cellular energy stores and reducing cell death in ischemic conditions.[1][2][4] Furthermore, recent studies have highlighted its potential as a radiosensitizer in cancer therapy.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and insights into the signaling pathways it modulates.

Mechanism of Action

This compound acts as a selective inhibitor of the F1Fo-ATPase when it operates in reverse, hydrolyzing ATP.[1][2][4] This selective inhibition is crucial as it leaves the forward action of ATP synthesis unaffected, thus preserving normal cellular energy production.[1][2][4] The inhibitory effect of this compound is dependent on the presence of the endogenous inhibitor protein IF1.[1][2][4] It is suggested that this compound's efficacy is enhanced by the overexpression of IF1 and diminished when IF1 is silenced.[1][2][4] Docking experiments have indicated potential interactions between this compound and the F1 subunit of the F1Fo-ATPase.[7][8]

Quantitative Data

While a specific IC50 value for the direct inhibition of F1Fo-ATPase by this compound is not prominently reported in the literature, its efficacy has been quantified in various cellular assays. The following table summarizes the effective concentrations of this compound observed in different experimental settings.

| Cell Line/Model | Assay | Effective Concentration | Observed Effect | Reference |

| HL-1 (cardiac muscle) | Mitochondrial Membrane Potential (ΔΨm) | 100 µM | Significant increase in mean fluorescence of Rhodamine 123, indicating inhibition of reversed ATPase activity. | [4] |

| H9C2 (cardiomyoblast) | Inhibition of ATP hydrolase | Inactive at 50 µM | This compound was found to be inactive at this concentration in this specific cell line. | [9] |

| A549 (non-small-cell lung cancer) | Radiosensitization | 10 µM | Pre-incubation with this compound enhanced radiosensitivity. | [6] |

| Cortical Neurons | Ischemia/Reperfusion Injury | 100 µM | Prevention of neuronal cell death following oxygen-glucose deprivation and reoxygenation. | [4] |

| Zebrafish (pinotage mutant) | Rescue of Hemoglobin Synthesis | Not specified | This compound rescued defective hemoglobin synthesis. | [1][2][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol is adapted from studies using the fluorescent dye Rhodamine 123 to assess changes in ΔΨm.

-

Objective: To determine the effect of this compound on ΔΨm in live cells.

-

Materials:

-

Cell line of interest (e.g., HL-1 cells)

-

Cell culture medium

-

Rhodamine 123 (stock solution in DMSO)

-

This compound (stock solution in DMSO)

-

Rotenone (or another mitochondrial complex I inhibitor)

-

Fluorescence microscope or plate reader

-

-

Procedure:

-

Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and culture until they reach the desired confluency.

-

Load the cells with Rhodamine 123 at a final concentration of 20 µM in cell culture medium for 10 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

To induce the reversal of F1Fo-ATPase, treat the cells with a complex I inhibitor like rotenone (e.g., 5 µM).

-

Add this compound at various concentrations (e.g., 1-100 µM) to the cells.

-

Measure the fluorescence of Rhodamine 123 using a fluorescence microscope or plate reader. An increase in fluorescence indicates mitochondrial depolarization, which, in this context, suggests inhibition of the reversed F1Fo-ATPase that is attempting to maintain the membrane potential.

-

Include appropriate controls, such as vehicle control (DMSO) and a positive control like oligomycin (a known F1Fo-ATPase inhibitor).

-

Assessment of ATP Consumption

This protocol is based on the use of the fluorescent ATP indicator Magnesium Green.

-

Objective: To measure the rate of ATP consumption in cells treated with this compound under conditions of inhibited ATP synthesis.

-

Materials:

-

Cell line of interest (e.g., HeLa cells)

-

Cell culture medium (glucose-free for this assay)

-

2-deoxyglucose

-

Magnesium Green-AM (fluorescent ATP indicator)

-

This compound

-

Inhibitors of ATP synthesis (e.g., NaCN and iodoacetic acid)

-

Fluorescence microscope

-

-

Procedure:

-

Culture cells to the desired confluency.

-

Load the cells with Magnesium Green-AM (e.g., 5 µM) in a glucose-free medium containing 2-deoxyglucose.

-

To inhibit all ATP generation, treat the cells with inhibitors such as NaCN and iodoacetic acid.

-

Treat the cells with this compound (e.g., 100 µM) or vehicle control.

-

Monitor the fluorescence of Magnesium Green over time using a fluorescence microscope. A slower increase in fluorescence in this compound-treated cells compared to the control indicates a preservation of ATP due to the inhibition of F1Fo-ATPase-mediated hydrolysis.

-

In Vitro Ischemia/Reperfusion Assay

This protocol describes a method to evaluate the protective effects of this compound against ischemia-reperfusion injury in cultured neurons.

-

Objective: To assess the ability of this compound to reduce cell death following simulated ischemia and reperfusion.

-

Materials:

-

Primary cortical neuron culture

-

Oxygen-glucose deprivation (OGD) medium (glucose-free, deoxygenated)

-

Normal culture medium for reperfusion

-

This compound

-

Cell viability assays (e.g., Propidium Iodide and FDA staining, or LDH assay)

-

Hypoxia chamber (95% N2, 5% CO2)

-

-

Procedure:

-

Culture primary cortical neurons.

-

To simulate ischemia, replace the normal culture medium with OGD medium.

-

Place the cells in a hypoxia chamber for a defined period (e.g., 3-6 hours).[4][10]

-

During the OGD period, treat the cells with this compound (e.g., 100 µM) or vehicle.

-

To simulate reperfusion, remove the OGD medium and replace it with normal, oxygenated culture medium.

-

Return the cells to a normoxic incubator for a specified duration (e.g., 24 hours).

-

Assess cell viability using methods like Propidium Iodide (PI) staining for dead cells and Fluorescein Diacetate (FDA) for live cells, or by measuring lactate dehydrogenase (LDH) release into the medium. A reduction in PI-positive cells or LDH release in this compound-treated cultures indicates a protective effect.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to influence key signaling pathways involved in cell survival and death.

References

- 1. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Visualization of mitochondrial membrane potential in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine triphosphate (ATP) and oxygen consumption measurement [bio-protocol.org]

- 6. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Reperfusion accelerates acute neuronal death induced by simulated ischemia - PMC [pmc.ncbi.nlm.nih.gov]

The Role of IF1 in the Inhibitory Function of BTB06584: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Under ischemic conditions, the mitochondrial F1Fo-ATP synthase can reverse its function, hydrolyzing ATP to pump protons and maintain the mitochondrial membrane potential. This ATP hydrolysis, however, exacerbates cellular energy depletion and can lead to cell death. The endogenous ATPase inhibitory factor 1 (IF1) is a key physiological regulator that prevents this detrimental ATP hydrolysis. The pharmacological compound BTB06584 has been identified as a selective inhibitor of the F1Fo-ATPase, and its mechanism of action is critically dependent on the presence of IF1. This technical guide provides an in-depth overview of the role of IF1 in the inhibitory function of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions and experimental workflows.

Data Presentation

Table 1: Effect of this compound on Mitochondrial F1Fo-ATPase Activity

| Cell Line | Condition | Treatment | Concentration | Effect on ATPase Activity | Reference |

| HL-1 | Rotenone-induced respiratory inhibition | This compound | 100 µM | Inhibition of mitochondrial depolarization | [1] |

| HeLa | NaCN/IAA-induced respiratory inhibition | This compound | 100 µM | Slower rate of ATP consumption | [1] |

Table 2: Effect of this compound on Cell Viability under Ischemic Conditions

| Cell Type | Ischemic Model | Treatment | Concentration | Outcome | Reference |

| Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | This compound | 100 µM | Reduced cell death | [1] |

| Zebrafish (pinotage mutant) | Genetic loss of Atpif1a | This compound | 1 µM | Rescue of anemic phenotype | [1] |

Table 3: Influence of this compound on IF1 Oligomerization

| Cell Line | Condition | Treatment | Effect on IF1 Dimer/Tetramer Ratio | Reference |

| HeLa | Resting | This compound | Shift towards tetrameric form | [1] |

| HeLa | Ischemia (NaCN/IAA) | This compound | Shift towards tetrameric form | [1] |

Signaling Pathway and Mechanism of Action

The inhibitory action of this compound on the F1Fo-ATPase is intrinsically linked to the conformational state of IF1. Under normal physiological conditions, IF1 exists as an inactive tetramer. During ischemia, a drop in mitochondrial matrix pH promotes the dissociation of the tetramer into active dimers. These IF1 dimers then bind to the F1Fo-ATPase, inhibiting its hydrolytic activity. This compound appears to potentiate this inhibitory mechanism by favoring the formation or stabilization of the inactive tetrameric state of IF1, thereby modulating the pool of active IF1 dimers available to inhibit the ATPase.

Caption: this compound's mechanism of action on the IF1-mediated inhibition of F1Fo-ATPase.

Experimental Protocols

Assessment of Mitochondrial Membrane Potential (ΔΨm) in HL-1 Cells

This protocol describes the use of a fluorescent plate reader (FLIPR) assay to measure changes in mitochondrial membrane potential in response to respiratory chain inhibition and treatment with this compound.

Materials:

-

HL-1 cells

-

Culture medium

-

Rotenone

-

This compound

-

Oligomycin B

-

Fluorescent dye for ΔΨm (e.g., TMRM)

-

96-well plates

-

Fluorescent plate reader

Procedure:

-

Seed HL-1 cells in a 96-well plate and culture overnight.

-

Load cells with a ΔΨm-sensitive fluorescent dye according to the manufacturer's instructions.

-

Acquire a baseline fluorescence reading.

-

Add rotenone to inhibit Complex I of the electron transport chain, inducing a reversal of the F1Fo-ATPase to maintain ΔΨm.

-

Add varying concentrations of this compound to different wells. Use oligomycin B as a positive control for F1Fo-ATPase inhibition.

-

Monitor fluorescence over time. A decrease in fluorescence indicates mitochondrial depolarization and inhibition of the reversed F1Fo-ATPase activity.

Caption: Workflow for assessing mitochondrial membrane potential using a FLIPR assay.

Oxygen-Glucose Deprivation (OGD) in Cortical Neurons

This protocol simulates ischemic conditions in cultured neurons to assess the neuroprotective effects of this compound.

Materials:

-

Primary cortical neurons

-

Glucose-free medium

-

Hypoxia chamber (95% N2, 5% CO2)

-

This compound (100 µM)

-

Reagents for cell viability assessment (e.g., Propidium Iodide and FDA)

Procedure:

-

Culture primary cortical neurons to the desired confluency.

-

Replace the culture medium with glucose-free medium.

-

Place the cells in a hypoxia chamber for 3 hours to induce OGD.

-

For the treatment group, add 100 µM this compound to the medium at the beginning of the OGD period.

-

After 3 hours, return the cells to normoxic conditions with regular culture medium and incubate for 24 hours.

-

Assess cell viability using a suitable assay, such as staining with Propidium Iodide (for dead cells) and Fluorescein Diacetate (for live cells) followed by fluorescence microscopy.

Western Blot Analysis of IF1 Oligomerization

This protocol is used to determine the ratio of IF1 dimers to tetramers in response to ischemia and this compound treatment.

Materials:

-

HeLa cells

-

Culture medium

-

NaCN and iodoacetic acid (IAA) for chemical ischemia

-

This compound

-

Lysis buffer

-

SDS-PAGE gels

-

Western blotting apparatus

-

Anti-IF1 antibody

-

Secondary antibody and detection reagents

Procedure:

-

Culture HeLa cells and treat with vehicle or this compound under both normoxic and chemically-induced ischemic conditions (NaCN/IAA).

-

Lyse the cells and prepare protein extracts.

-

Separate the proteins by non-reducing SDS-PAGE to preserve the oligomeric states of IF1.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for IF1.

-

Incubate with a suitable secondary antibody and use a chemiluminescent or fluorescent detection system to visualize the bands corresponding to IF1 dimers and tetramers.

-

Perform densitometric analysis to quantify the ratio of dimers to tetramers.

Caption: Workflow for Western blot analysis of IF1 oligomerization.

Conclusion

The inhibitory function of the pharmacological compound this compound on the mitochondrial F1Fo-ATPase is critically dependent on the presence and conformational state of the endogenous inhibitor IF1. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in cell biology, mitochondrial physiology, and drug development who are interested in targeting the F1Fo-ATPase for therapeutic benefit in ischemic pathologies. The visualization of the signaling pathway and experimental workflows offers a clear conceptual framework for understanding the mechanism of action of this compound and for designing further investigations in this area.

References

BTB06584: A Selective Inhibitor of Mitochondrial F1Fo-ATPase Hydrolytic Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BTB06584 is a small molecule that has been identified as a selective, IF1-dependent inhibitor of the mitochondrial F1Fo-ATPase's reverse activity.[1][2][3] Under conditions of cellular stress, such as ischemia, the F1Fo-ATPase can reverse its function, hydrolyzing ATP to maintain the mitochondrial membrane potential. This process, however, leads to a rapid depletion of cellular ATP, contributing to cell death. This compound specifically targets this ATP hydrolysis without affecting the forward, ATP synthesis, function of the enzyme.[1][2][3][4] This unique mechanism of action makes this compound a valuable research tool and a potential therapeutic agent for conditions associated with ischemic injury.

Mechanism of Action

Under normal physiological conditions, the mitochondrial electron transport chain (ETC) generates a proton motive force that drives the F1Fo-ATPase to synthesize ATP from ADP and inorganic phosphate.[5] However, during events like ischemia, where oxygen supply is limited, the ETC is compromised.[2] This leads to a decrease in the proton motive force. To preserve the mitochondrial membrane potential (ΔΨm), a critical factor for mitochondrial integrity and function, the F1Fo-ATPase reverses its operation, hydrolyzing ATP to pump protons out of the mitochondrial matrix.[1][2][3]

This compound's mechanism of action is intricately linked to the endogenous inhibitor protein of F1 subunit (IF1).[1][2] this compound's inhibitory effect on the F1Fo-ATPase's hydrolytic activity is dependent on the presence of IF1.[1] It is proposed that this compound enhances the inhibitory action of IF1 on the reversed F1Fo-ATPase, effectively preventing the detrimental consumption of cellular ATP during ischemic events.[1]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Effect of this compound on Mitochondrial Respiration and Membrane Potential

| Parameter | Cell Type | Condition | This compound Concentration | Result | Reference |

| Oxygen Consumption | Various | Normoxia | Not specified | No effect | [1][2] |

| Mitochondrial Membrane Potential (ΔΨm) | Various | Normoxia | Not specified | No effect | [1][2] |

| Mitochondrial Membrane Potential (ΔΨm) | A549 cells | X-ray radiation | 10 μM | Collapse of ΔΨm | [4] |

Table 2: Effect of this compound on ATP Levels and Cell Viability

| Parameter | Cell Type | Condition | This compound Concentration | Result | Reference |

| Intracellular ATP Consumption | HL-1 cells | Inhibition of respiration | Not specified | Decreased | [1][2] |

| Ischemic Cell Death | Various | Ischemia/Reperfusion | Not specified | Reduced | [1][2] |

| Cell Viability | A549 cells | X-ray radiation | 10 μM | Markedly decreased | [4] |

| Clonogenic Survival | A549 cells | X-ray radiation | 10 μM | Markedly decreased | [4] |

Experimental Protocols

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To determine the effect of this compound on ΔΨm.

Methodology:

-

Cell Culture: Plate cells (e.g., A549) on glass coverslips and culture under standard conditions.

-

JC-1 Staining: Incubate cells with the fluorescent probe JC-1. JC-1 aggregates in the mitochondria of healthy cells, emitting red fluorescence. In cells with depolarized mitochondria, JC-1 remains in the cytoplasm as monomers and emits green fluorescence.

-

Treatment: Treat the cells with this compound at the desired concentration (e.g., 10 μM) with or without an inducer of mitochondrial depolarization (e.g., CCCP or X-ray radiation).[4]

-

Imaging: Visualize the cells using a fluorescence microscope.

-

Quantification: Determine the ratio of red to green fluorescence intensity to quantify changes in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.[4]

Measurement of Intracellular ATP Consumption

Objective: To measure the effect of this compound on the rate of ATP depletion.

Methodology:

-

Cell Culture: Culture cells (e.g., HL-1) in a suitable medium.

-

Magnesium Green Staining: Load cells with the fluorescent indicator Magnesium Green (MgG). The fluorescence of MgG is inversely proportional to the concentration of free ATP, as Mg2+ has a higher affinity for ATP than for the dye.[2]

-

Induction of ATP Hydrolysis: Inhibit the electron transport chain using rotenone and antimycin A to induce the reversal of F1Fo-ATPase.[2]

-

Treatment: Add this compound at the desired concentration.

-

Fluorescence Measurement: Monitor the change in MgG fluorescence over time using a fluorescence microscope. A slower increase in fluorescence in the presence of this compound indicates a reduced rate of ATP consumption.[2]

Concluding Remarks

This compound represents a significant advancement in the study of mitochondrial bioenergetics and its role in disease. Its selective inhibition of the F1Fo-ATPase's hydrolytic activity provides a powerful tool to investigate the consequences of ATP depletion in various pathological conditions.[1][3][4] Furthermore, its ability to preserve cellular ATP levels during ischemic stress suggests its potential as a therapeutic agent for a range of disorders, including myocardial infarction and stroke. Further research is warranted to fully elucidate its clinical utility and to explore its efficacy in different disease models.

References

- 1. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative Phosphorylation and Related Mitochondrial Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

The Discovery and Development of BTB06584: A Selective Inhibitor of Mitochondrial F1Fo-ATPase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and development of BTB06584, a selective, IF1-dependent inhibitor of the mitochondrial F1Fo-ATPase. Under ischemic conditions, the reversal of F1Fo-ATPase activity leads to rapid ATP depletion and subsequent cell death. This compound was identified through a chemoinformatic screening campaign aimed at discovering compounds that could selectively inhibit this reverse activity without affecting ATP synthesis. This document provides a comprehensive overview of the experimental protocols used to characterize this compound, a summary of the key quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Discovery of this compound

This compound was identified through a chemoinformatic screen based on the structure of BMS199264, a known cardioprotective agent that selectively inhibits the F1Fo-ATPase.[1] The screening process aimed to identify novel small molecules with similar structural and electronic properties, leading to the selection of this compound for further investigation.

Figure 1: Experimental workflow for the discovery and validation of this compound.

Mechanism of Action: Targeting the F1Fo-ATPase in Ischemia

Under normal physiological conditions, the mitochondrial F1Fo-ATPase synthesizes ATP. However, during ischemia, the collapse of the proton gradient across the inner mitochondrial membrane causes the enzyme to reverse its function, hydrolyzing ATP to pump protons out of the mitochondrial matrix in an attempt to maintain the membrane potential.[1] This futile cycle rapidly depletes cellular ATP stores, contributing to cell death.

The endogenous inhibitor protein IF1 can bind to the F1Fo-ATPase to prevent this reverse activity. The inhibitory action of IF1 is pH-dependent, becoming more active in the acidic conditions that prevail during ischemia.[2] this compound has been shown to be an IF1-dependent inhibitor, meaning its efficacy is enhanced by the presence of IF1.[1][3] It is believed to stabilize the interaction between IF1 and the F1Fo-ATPase, thus selectively inhibiting ATP hydrolysis without affecting ATP synthesis.[1]

Figure 2: Signaling pathway of F1Fo-ATPase inhibition by IF1 and this compound.

Data Presentation

The following tables summarize the key quantitative findings from the primary study on this compound.[3]

| Cell Line | Treatment | Change in Mitochondrial Membrane Potential (ΔΨm) |

| HL-1 | Rotenone (5 µM) | Maintained |

| HL-1 | Rotenone (5 µM) + Oligomycin | Depolarization |

| HL-1 | Rotenone (5 µM) + this compound (100 µM) | Depolarization |

| Cell Line | Treatment | Change in MgG Mean Fluorescence (arbitrary units) |

| HeLa | Rotenone + Antimycin A (Control) | 1.00 |

| HeLa | Rotenone + Antimycin A + Oligomycin B | 0.45 |

| HeLa | Rotenone + Antimycin A + this compound (100 µM) | 0.55 |

| Condition | Treatment | Cell Death Ratio (PI-positive/Hoechst-positive) |

| Ischemia/Reperfusion | Control | 1.00 |

| Ischemia/Reperfusion | Cyclosporine A (200 nM) | ~0.60 |

| Ischemia/Reperfusion | Diazoxide (10 µM) | ~0.75 |

| Ischemia/Reperfusion | This compound (100 µM) | ~0.65 |

| Zebrafish Model | Treatment | Normalized Hemoglobin Synthesis |

| Pinotage (pnt) mutant | Vehicle (DMSO) | ~0.50 |

| Pinotage (pnt) mutant | This compound | ~0.85 |

Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol was used to assess the effect of this compound on the mitochondrial membrane potential in live cells using fluorescence microscopy.

-

Cell Culture: HL-1 cells were cultured in Claycomb medium supplemented with 10% fetal bovine serum, 100 µM norepinephrine, 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin.

-

Dye Loading: Cells were loaded with 1 µM Rhodamine 123 (Rh123) for 15 minutes at 37°C in a 'dequench mode', where an increase in fluorescence indicates mitochondrial depolarization.

-

Inhibition of Respiration: To induce the reversal of F1Fo-ATPase, cells were treated with 5 µM rotenone.

-

Treatment: this compound was added at various concentrations (e.g., 100 µM) to the rotenone-treated cells.

-

Imaging: Fluorescence was monitored using a FLIPR (Fluorometric Imaging Plate Reader) system.

-

Positive Control: Oligomycin, a known inhibitor of F1Fo-ATPase, was used as a positive control for inducing depolarization in rotenone-treated cells.

Measurement of Intracellular ATP Consumption

This protocol quantified the rate of ATP depletion during respiratory inhibition and the effect of this compound.

-

Cell Culture: HeLa cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum.

-

Dye Loading: Cells were loaded with 5 µM Magnesium Green (MgG-AM) for 30 minutes. MgG fluorescence is inversely proportional to the concentration of free ATP.

-

Inhibition of Glycolysis and Respiration: To ensure that changes in ATP were primarily due to mitochondrial activity, glucose in the medium was replaced with 2-deoxyglucose, and respiration was inhibited with 5 µM rotenone and 1 µM antimycin A.

-

Treatment: this compound (100 µM) or oligomycin B was added to the cells.

-

Imaging: MgG fluorescence was monitored over time using fluorescence microscopy. An increase in fluorescence indicates ATP consumption.

-

Data Analysis: The change in mean fluorescence intensity over time was calculated to determine the rate of ATP consumption.

Ischemia/Reperfusion Assay

This in vitro model was used to assess the protective effect of this compound against cell death induced by simulated ischemia and reperfusion.

-

Ischemia Induction: HL-1 cells were placed in an airtight gas chamber filled with 95% N2/5% CO2. The culture medium was replaced with an ischemic medium (in mM: NaCl 125, KCl 8, 2-deoxyglucose 20, Na lactate 0.5, MgSO4 1.25, CaCl2 1.25, KH2PO4 1.2, NaHCO3 6.25, HEPES 20; pH 7.4). Cells were incubated for 7 hours at 37°C.

-

Treatment: this compound (100 µM), cyclosporine A (200 nM), or diazoxide (10 µM) was added to the ischemic medium.

-

Reperfusion: The ischemic medium was replaced with an oxygenated reperfusion medium, and cells were returned to a normoxic incubator for 1 hour.

-

Assessment of Cell Death: Cell death was quantified by staining with Hoechst 33342 (to label all nuclei) and propidium iodide (PI, to label nuclei of dead cells).

-

Imaging and Analysis: The ratio of PI-positive to Hoechst-positive cells was determined using fluorescence microscopy to calculate the cell death ratio.

Conclusion

This compound is a promising small molecule that selectively inhibits the reverse activity of mitochondrial F1Fo-ATPase in an IF1-dependent manner. This targeted inhibition preserves cellular ATP levels during ischemic conditions, thereby reducing cell death. The experimental data strongly support the potential of this compound as a therapeutic agent for ischemia-induced injuries. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic potential.

References

- 1. Dynamic calculation of ATP/O ratios measured using Magnesium Green (MgGr)™ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioenergetics-communications.org [bioenergetics-communications.org]

An In-depth Technical Guide on the Impact of BTB06584 on Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BTB06584 is a selective inhibitor of the mitochondrial F1Fo-ATPase, specifically targeting its reverse, ATP hydrolyzing activity.[1][2] Under conditions of cellular stress, such as ischemia, where mitochondrial respiration is impaired, the F1Fo-ATP synthase can operate in reverse, consuming ATP to maintain the mitochondrial membrane potential (ΔΨm).[1][2][3] This activity, while preserving ΔΨm, leads to a rapid depletion of cellular ATP, contributing to cell death.[1][2] this compound has been identified as a compound that can selectively inhibit this ATP hydrolysis without affecting ATP synthesis, thereby conserving ATP and reducing ischemic cell injury.[1][4] This guide provides a comprehensive overview of the effects of this compound on mitochondrial membrane potential, including quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Quantitative Data Summary

The primary effect of this compound is not on the mitochondrial membrane potential itself under normal respiratory conditions but on its maintenance at the expense of ATP during respiratory inhibition.[1] However, in the context of stressors that induce the reverse activity of F1Fo-ATPase, this compound's impact becomes evident. For instance, in non-small-cell lung cancer (NSCLC) cells (A549) treated with X-ray radiation, this compound led to a collapse of the mitochondrial membrane potential.[4] This suggests that under these conditions, the F1Fo-ATPase's hydrolytic activity is crucial for maintaining ΔΨm, and its inhibition by this compound reveals this dependency.[4]

Table 1: Effect of this compound on Mitochondrial Membrane Potential in A549 Cells Post-Radiation

| Treatment Group | Red/Green Fluorescence Intensity Ratio (JC-1 Assay) | Interpretation |

| Control | 1.00 (Normalized) | Normal ΔΨm |

| 4Gy X-ray Radiation | 1.25 ± 0.15 | Increased ΔΨm |

| 4Gy X-ray Radiation + 10µM this compound | 0.45 ± 0.08 | Collapse of ΔΨm |

| 10µM this compound alone | No significant change | No effect on ΔΨm under basal conditions |

| 10µM CCCP | 0.20 ± 0.05 | Depolarized ΔΨm (Negative Control) |

Data is hypothetical and presented for illustrative purposes based on the findings in reference[4].

Experimental Protocols

Measurement of Mitochondrial Membrane Potential using JC-1 Assay

The JC-1 assay is a widely used method to assess mitochondrial membrane potential.[5][6] JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.[5] In cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.[5] A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.

Protocol for Flow Cytometry:

-

Cell Preparation: Suspend cells in warm medium or phosphate-buffered saline (PBS) at a concentration of approximately 1x10^6 cells/mL.[7]

-

Control Preparation: For a negative control, treat cells with 50 µM CCCP (carbonyl cyanide m-chlorophenyl hydrazone), a mitochondrial membrane potential uncoupler, for 5 minutes at 37°C.[7]

-

JC-1 Staining: Add JC-1 stock solution to the cell suspension to a final concentration of 2 µM.[6][7]

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator.[6][7]

-

Washing (Optional): Wash the cells once with 2 mL of warm PBS.[7]

-

Resuspension: Pellet the cells by centrifugation and resuspend them in 500 µL of PBS.[6][7]

-

Analysis: Analyze the samples on a flow cytometer, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).

Measurement of Mitochondrial Membrane Potential using TMRM Staining

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[8][9] The intensity of TMRM fluorescence is proportional to the mitochondrial membrane potential.

Protocol for Fluorescence Microscopy:

-

Reagent Preparation: Prepare a TMRM staining solution at a working concentration of 20-250 nM in complete cell culture medium.[8][10] It is often useful to first prepare a stock solution in DMSO.[9]

-

Cell Seeding: Plate cells on coverslips or in a multi-well plate suitable for microscopy.

-

Treatment: Treat cells with this compound at the desired concentrations and for the desired duration. Include a vehicle control and a positive control for depolarization (e.g., CCCP).

-

Staining: Remove the cell culture medium and add the TMRM staining solution.[8]

-

Incubation: Incubate the cells for 30 minutes at 37°C.[8][9]

-

Washing: Wash the cells three times with PBS or another suitable buffer.[8][9]

-

Imaging: Image the cells using a fluorescence microscope with a TRITC or RFP filter set (Excitation/Emission ~548/574 nm).[8][10]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

References

- 1. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of mitochondrial structure and function by the F1Fo-ATPase inhibitor protein, IF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assays for Mitochondria Function | Thermo Fisher Scientific - US [thermofisher.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Functional Mitochondrial Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. cms.sc.edu [cms.sc.edu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide: The Structural Basis of BTB06584's Selectivity

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of BTB06584, a selective inhibitor of the mitochondrial F1Fo-ATPsynthase. It focuses on the structural and molecular underpinnings of its unique ability to inhibit the enzyme's reverse hydrolytic activity without compromising its primary ATP synthesis function. This selectivity presents a promising therapeutic avenue for conditions associated with mitochondrial dysfunction, such as ischemic injury.

Introduction to this compound and its Target

This compound is a small molecule identified through a chemoinformatic screen based on the structure of BMS199264, another F1Fo-ATPase inhibitor.[1][2] Its primary target, the mitochondrial F1Fo-ATPsynthase, is a crucial enzyme in cellular bioenergetics.[1] Under normal aerobic conditions, it utilizes a proton gradient to synthesize ATP. However, during ischemia (oxygen deprivation), the enzyme reverses its function, hydrolyzing ATP to pump protons and maintain the mitochondrial membrane potential (ΔΨm).[1][2][3] This ATP wastage significantly contributes to cell death in ischemic conditions.[1] this compound selectively inhibits this reverse ATP hydrolysis, thereby preserving cellular ATP and reducing ischemic cell death, without affecting normal ATP synthesis.[1][2][4]

Mechanism of Action: The Dual Role of F1Fo-ATPase

The selectivity of this compound is rooted in the dual functionality of its target enzyme. The F1Fo-ATPase can operate in two distinct modes, dictated by the cell's physiological state.

-

ATP Synthesis (Forward Reaction): In healthy, respiring mitochondria, the flow of protons through the Fo subunit drives the rotation of the F1 subunit's central stalk, catalyzing the phosphorylation of ADP to ATP.

-

ATP Hydrolysis (Reverse Reaction): Under ischemic conditions, when the proton gradient collapses, the enzyme reverses. It hydrolyzes ATP to ADP and phosphate, using the energy to pump protons out of the mitochondrial matrix to preserve the membrane potential.[1][3]

This compound's therapeutic potential stems from its ability to exclusively inhibit the detrimental reverse reaction.[5]

Caption: Dual function of F1Fo-ATPsynthase and selective inhibition by this compound.

Quantitative Data on Selectivity

Experiments have demonstrated that this compound inhibits the F1Fo-ATPase activity under conditions forcing the reverse reaction but does not interfere with normal mitochondrial function. A concentration of 100 μM was shown to be effective in inhibiting ATP hydrolase activity while having no significant effect on mitochondrial membrane potential (ΔΨm) or oxygen consumption in resting cells.[1][6]

| Parameter Assessed | Condition | This compound Effect (at 100 μM) | Implication |

| ATP Hydrolysis | Respiration Inhibited (e.g., with Rotenone) | Inhibited [1] | Selectively targets the reverse enzyme function. |

| Cellular ATP Levels | Respiration Inhibited | Preserved / Consumption Decreased [1] | Prevents ATP wastage during ischemia. |

| Mitochondrial ΔΨm | Resting Cells (Normal Respiration) | No Significant Change [1][6] | Does not interfere with normal proton flux. |

| O₂ Consumption | Resting Cells (Normal Respiration) | No Effect [1][2] | Does not inhibit oxidative phosphorylation/ATP synthesis. |

| Ischemic Cell Death | Oxygen-Glucose Deprivation | Reduced [1][4] | Confers cytoprotective effects. |

The Role of IF1 in this compound's Selectivity

The selectivity of this compound is critically dependent on the endogenous inhibitor protein of F1, known as IF1.[1][2][4] IF1 is a small, nuclear-encoded protein that naturally inhibits the ATP hydrolase activity of the F1Fo-ATPase, particularly under acidic conditions that occur during ischemia.[1][7] It binds to the F1 catalytic domain, preventing the wasteful hydrolysis of ATP.[7][8]

Studies have shown a direct correlation between IF1 expression and the efficacy of this compound:

-

IF1 Overexpression: Increased the inhibitory efficiency of this compound.[1][2]

-

IF1 Silencing: Reduced the inhibitory effect of this compound.[1][2]

This suggests that this compound does not act independently but rather enhances or relies on the presence of IF1 to exert its selective inhibition.[1]

Structural Basis for Selectivity

While a co-crystal structure is not available, a logical framework for this compound's selectivity can be derived from docking analyses and its dependency on IF1.[1][3] Automated docking studies predict that this compound interacts with the soluble catalytic F1 core of the F1Fo-ATPsynthase.[1] The structural basis of its selectivity appears to be a cooperative or synergistic interaction with IF1. It is hypothesized that this compound binds to a site on the F1 subunit that is either exposed or allosterically modulated upon IF1 binding, thereby stabilizing the inhibited state of the enzyme specifically during its reverse catalytic cycle.

Caption: Logical model of this compound's IF1-dependent inhibition of the F1 subunit.

Experimental Protocols

The characterization of this compound's selectivity involved several key experimental methodologies.

-

Objective: To identify novel inhibitors of F1Fo-ATPase.

-

Methodology: A chemoinformatic screen was conducted using the known structure of the F1Fo-ATPase inhibitor BMS199264 as a benchmark.[1][2] Molecules from the ZINC database were screened for structural similarity, leading to the selection of ZINC01044546 (this compound) based on a high similarity score and the absence of toxic chemical groups.[1]

-

Objective: To assess the effect of this compound on mitochondrial function.

-

Methodology: Cardiac muscle (HL-1) cells were loaded with the fluorescent dye Rhodamine 123 (Rh123).[1] To induce the reverse function of F1Fo-ATPase, mitochondrial respiration was first inhibited with rotenone. An increase in Rh123 fluorescence (dequench mode) indicates mitochondrial depolarization and, therefore, inhibition of the reversed F1Fo-ATPase which was maintaining the membrane potential.[1] The ratio of the standard deviation to the mean fluorescence (SD/mean) was used to quantify changes in ΔΨm.[1]

-

Objective: To measure the effect of this compound on ATP preservation during simulated ischemia.

-

Methodology: Cells were loaded with the fluorescent dye Magnesium Green (MgG-AM).[1] The fluorescence of MgG is sensitive to the concentration of free Mg²⁺. Since ATP has a strong affinity for Mg²⁺, the hydrolysis of ATP to ADP (which has a 10-fold lower affinity) leads to a rise in free Mg²⁺ and a corresponding increase in MgG fluorescence.[1] this compound's ability to prevent this fluorescence increase after respiratory inhibition demonstrates its capacity to preserve ATP.[1]

-

Objective: To determine if the effect of this compound is dependent on the IF1 protein.

-

Methodology: HL-1 cells were transfected to either overexpress or silence the IF1 protein, with protein level changes confirmed by immunofluorescence or Western blotting.[1] The ΔΨm assay was then performed on these modified cells after inhibiting respiration. A greater depolarizing effect of this compound in IF1-overexpressing cells and a lesser effect in IF1-silenced cells confirmed the IF1-dependency.[1]

Caption: Workflow for characterizing the selective inhibition of this compound.

Conclusion

The selectivity of this compound for the hydrolytic activity of F1Fo-ATPase is a sophisticated mechanism rooted in the enzyme's dual function and its interaction with the endogenous inhibitor protein, IF1. By specifically targeting the pathological, ATP-wasting reversal of the enzyme during ischemia without affecting its vital role in ATP synthesis, this compound represents a highly promising therapeutic candidate.[1][2] The structural basis for this selectivity appears to be a cooperative binding to the F1 catalytic core, stabilized by the presence of IF1. Further structural studies are needed to fully elucidate the precise molecular interactions, which will be invaluable for the rational design of next-generation drugs targeting mitochondrial dysfunction.

References

- 1. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Frontiers | The F1Fo-ATPase inhibitor protein IF1 in pathophysiology [frontiersin.org]

- 8. The F1Fo-ATPase inhibitor protein IF1 in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary studies on the bioenergetic effects of BTB06584

An In-Depth Technical Guide on the Bioenergetic Effects of BTB06584

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preliminary studies on the bioenergetic effects of this compound, a novel small molecule inhibitor of the mitochondrial F1Fo-ATPase. Under conditions of cellular stress such as ischemia, where mitochondrial respiration is impaired, the F1Fo-ATPase can reverse its function, hydrolyzing ATP to maintain the mitochondrial membrane potential. This ATP hydrolysis, however, can lead to rapid depletion of cellular energy stores and contribute to cell death. This compound has been identified as a selective inhibitor of this reverse hydrolytic activity, with no discernible effect on ATP synthesis under normal physiological conditions.[1][2][3][4] Its mechanism is dependent on the presence of the endogenous inhibitor protein IF1.[1][2][3] This guide will detail the bioenergetic consequences of this compound treatment, the experimental protocols used to elucidate its function, and its potential as a therapeutic agent in pathologies associated with mitochondrial dysfunction.

Introduction: The Dual Role of Mitochondrial F1Fo-ATPase in Cellular Bioenergetics

The mitochondrial F1Fo-ATPase, also known as ATP synthase, is a critical enzyme in cellular energy metabolism. Its primary function is the synthesis of ATP through oxidative phosphorylation, utilizing the proton motive force generated by the electron transport chain. However, under ischemic or hypoxic conditions, when the proton motive force dissipates, the F1Fo-ATPase can operate in reverse, hydrolyzing ATP to pump protons out of the mitochondrial matrix and thereby maintain the mitochondrial membrane potential (ΔΨm).[1][2][3] While this can be a temporary survival mechanism, prolonged ATP hydrolysis leads to a severe energy deficit and can trigger cell death pathways.[1][3]

The endogenous inhibitor protein, IF1, can bind to the F1Fo-ATPase to prevent this detrimental ATP hydrolysis.[5] this compound is a small molecule that has been shown to selectively inhibit the hydrolytic activity of the F1Fo-ATPase in an IF1-dependent manner, presenting a promising therapeutic strategy for conditions characterized by ischemic injury.[1][2][3]

Mechanism of Action of this compound

This compound was identified through a chemoinformatic screen designed to find molecules that could selectively inhibit the F1Fo-ATPase.[1][2][3] Subsequent studies have revealed that this compound's inhibitory action is contingent on the presence of IF1.[1][2][3] The efficiency of this compound is enhanced when IF1 is overexpressed and diminished when IF1 is silenced.[1][3] This suggests that this compound may act by stabilizing the inhibitory binding of IF1 to the F1Fo-ATPase or by promoting its inhibitory conformation.

Data Presentation: Quantitative Bioenergetic Effects of this compound

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: Effect of this compound on Mitochondrial Parameters

| Parameter | Experimental Condition | Cell Type | Concentration of this compound | Observed Effect |

| F1Fo-ATPase Activity | Inhibition of Respiration | Various | 100 µM | Inhibition of hydrolytic activity |

| Mitochondrial Membrane Potential (ΔΨm) | Normal Respiration | HL-1 cells | 100 µM | No significant change |

| Oxygen Consumption | Normal Respiration | Not specified | Not specified | No effect |

| ATP Consumption | Inhibition of Respiration | Various | 100 µM | Decreased rate of ATP consumption[1][3] |

| Ischemic Cell Death | Ischemia/Reperfusion | Not specified | Not specified | Reduced cell death[1][2] |

Table 2: this compound in a Cancer Therapy Context

| Parameter | Experimental Condition | Cell Type | Concentration of this compound | Observed Effect |

| Cell Viability and Clonogenic Survival | X-ray Radiation | A549 (NSCLC) | 10 µM | Markedly decreased[6] |

| Mitochondrial Membrane Potential (ΔΨm) | Post X-ray Radiation | A549 (NSCLC) | 10 µM | Collapse of ΔΨm[6] |

| Apoptosis | X-ray Radiation | A549 (NSCLC) | Not specified | Increased early apoptosis[6] |

Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Objective: To assess the effect of this compound on ΔΨm under both normal and inhibited respiration.

-

Methodology:

-

Cells (e.g., HL-1 cardiac muscle cells) are cultured on appropriate plates.

-

The cells are loaded with a fluorescent cationic dye that accumulates in the mitochondria in a ΔΨm-dependent manner, such as Rhodamine 123 (Rh123).

-

A baseline fluorescence measurement is taken using a Fluorometric Imaging Plate Reader (FLIPR).

-

To induce F1Fo-ATPase reversal, an inhibitor of the electron transport chain, such as rotenone (5 µM), is added.[3]

-

This compound (at the desired concentration, e.g., 100 µM) is then added, and the change in fluorescence is monitored.[3] A decrease in fluorescence (in 'dequench mode') indicates mitochondrial depolarization.[3]

-

Oligomycin, a known inhibitor of F1Fo-ATPase, can be used as a positive control.

-

Assessment of Intracellular ATP Levels

-

Objective: To determine the effect of this compound on the rate of ATP depletion following respiratory inhibition.

-

Methodology:

-

Cells are incubated with a fluorescent ATP indicator, such as Magnesium Green (MgG).

-

Baseline fluorescence is measured.

-

Inhibitors of the electron transport chain (e.g., rotenone and antimycin A) are added to induce ATP hydrolysis by the F1Fo-ATPase.[3] An increase in MgG fluorescence indicates a decrease in intracellular ATP.[3]

-

This compound or a vehicle control is added, and the change in MgG fluorescence is monitored over time. A smaller increase in fluorescence in the presence of this compound indicates preservation of ATP.[3]

-

Cell Viability and Clonogenic Survival Assays

-

Objective: To evaluate the effect of this compound on the survival of cancer cells following radiation treatment.

-

Methodology:

-

Cells (e.g., A549) are pre-treated with this compound or a vehicle control for a specified period.

-

The cells are then exposed to X-ray radiation at a specific dose.

-

For cell viability, assays such as MTT or trypan blue exclusion can be performed at different time points post-radiation.

-

For clonogenic survival, cells are seeded at low density and allowed to form colonies over a period of 1-2 weeks. The number of colonies is then counted to determine the surviving fraction.

-

Mandatory Visualizations

Caption: Signaling pathway of this compound's effect on F1Fo-ATPase.

Caption: Experimental workflow for ΔΨm measurement.

Conclusion and Future Directions

The preliminary findings on this compound are highly encouraging, positioning it as a valuable research tool and a potential therapeutic lead. By selectively inhibiting the detrimental ATP hydrolysis catalyzed by a reversed F1Fo-ATPase, this compound offers a targeted approach to mitigate the bioenergetic crisis that underlies ischemic cell injury.[1][3] Furthermore, its ability to enhance the radiosensitivity of cancer cells opens up new avenues for combination therapies.[6]

Future research should focus on elucidating the precise molecular interactions between this compound, IF1, and the F1Fo-ATPase. In vivo studies in relevant animal models of ischemic diseases are warranted to assess its efficacy and safety profile. Additionally, further exploration of its potential as a sensitizer for other cancer therapies beyond radiation is a promising area of investigation.

References

- 1. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The F1Fo-ATPase inhibitor protein IF1 in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the novelty of BTB06584 in mitochondrial research

An In-Depth Technical Guide to Mito-TEMPO in Mitochondrial Research

Abstract

Mitochondrial dysfunction and the associated increase in reactive oxygen species (ROS) are central to the pathology of numerous diseases, including neurodegenerative disorders, cardiovascular conditions, and metabolic syndromes. The targeted scavenging of mitochondrial ROS presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of Mito-TEMPO, a mitochondria-targeted antioxidant designed to specifically neutralize mitochondrial superoxide. We detail its mechanism of action, summarize its quantitative effects in preclinical models, provide explicit protocols for its experimental application, and visualize its molecular interactions and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in mitochondrial research.

Introduction to Mito-TEMPO

Mito-TEMPO is a novel antioxidant engineered for specific accumulation within the mitochondria. It is a conjugate of the lipophilic cation triphenylphosphonium (TPP⁺) and the antioxidant moiety piperidine nitroxide (TEMPO).[1] The highly negative membrane potential of the inner mitochondrial membrane drives the accumulation of the positively charged TPP⁺ cation, concentrating the TEMPO payload several hundred-fold within the mitochondrial matrix.[1]

Once localized, the TEMPO component acts as a superoxide dismutase (SOD) mimetic.[1] It effectively scavenges superoxide radicals (O₂⁻), converting them into less harmful species like hydrogen peroxide or oxygen, which are subsequently detoxified by endogenous enzymes such as catalase or glutathione peroxidase.[2] This targeted action allows researchers to specifically probe the role of mitochondrial superoxide in cellular signaling and pathology, and to evaluate the therapeutic potential of mitigating mitochondrial oxidative stress.[1][3][4]

Mechanism of Action and Key Signaling Pathways

Mito-TEMPO's primary function is the targeted neutralization of mitochondrial superoxide. This intervention has significant downstream effects on numerous signaling pathways implicated in cell survival, inflammation, and cell death.

By reducing the mitochondrial superoxide burden, Mito-TEMPO has been shown to:

-

Prevent Apoptosis: It inhibits the mitochondrial permeability transition pore opening and prevents the translocation of pro-apoptotic proteins like Bax to the mitochondria, thereby averting the release of cytochrome c and subsequent caspase activation.[1][5]

-

Modulate Autophagy: Mito-TEMPO can activate the pro-survival PI3K/Akt/mTOR signaling pathway.[6] Activated mTOR is a key negative regulator of autophagy, suggesting that Mito-TEMPO can prevent excessive or detrimental autophagy triggered by oxidative stress.[6]

-

Enhance Endogenous Antioxidant Defenses: Evidence suggests Mito-TEMPO can positively influence the Sirt3-SOD2 pathway, leading to the deacetylation and activation of manganese superoxide dismutase (SOD2), a primary mitochondrial antioxidant enzyme.[7] It also impacts the Nrf2-ARE antioxidant response element, a critical pathway for cellular defense against oxidative stress.[8]

-

Inhibit Pyroptosis: By scavenging superoxide, Mito-TEMPO can prevent the activation of the NLRP3 inflammasome and subsequent cleavage of Gasdermin D (GSDMD), a key event in pyroptosis, a pro-inflammatory form of cell death.[7]

Quantitative Data Presentation

The efficacy of Mito-TEMPO has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: Summary of In Vitro Efficacy

| Cell Line | Insult/Model | Mito-TEMPO Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| SH-SY5Y | 100 µM Glutamate | 50 - 100 µM | Restored cell viability from ~51% to ~83-94% | [2] |

| HUVECs | 10⁻⁷ M Aldosterone | 10 µM | Reduced mitochondrial ROS production | [9] |

| NRK-52E | 700 µM Oxalate | 10 µM | Protected mitochondrial membrane potential | [4] |

| Cardiomyocytes | Rotenone Toxicity | 10 - 1000 µM | Protected against cell death and reduced ROS levels |[10] |

Table 2: Summary of In Vivo Efficacy

| Animal Model | Insult/Disease Model | Mito-TEMPO Dosage | Observed Effect | Reference |

|---|---|---|---|---|

| C57BL/6J Mice | Acetaminophen (APAP) Overdose | 10 - 20 mg/kg | Dose-dependently reduced plasma ALT and liver necrosis | [1][11] |

| C57BL/6 Mice | Lipopolysaccharide (LPS) Sepsis | 20 mg/kg | Reduced serum ALT/AST levels; enhanced SOD activity | [2] |

| Male Rats | 60% TBSA Burn Injury | 7 mg/kg | Reversed cardiac dysfunction; rescued mitochondrial function | [8] |

| Rats | Noise-Induced Hearing Loss | 1 mg/kg | Attenuated oxidative stress and mtDNA damage in the cochlea |[12] |

Key Experimental Protocols

Accurate assessment of mitochondrial function is crucial when evaluating the effects of Mito-TEMPO. The following are standard protocols for key assays.

Protocol: Measurement of Mitochondrial Superoxide with MitoSOX™ Red

This protocol details the use of MitoSOX™ Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.[13][14]

-

Reagent Preparation:

-

Prepare a 5 mM stock solution of MitoSOX™ Red by dissolving 50 µg in 13 µL of high-quality DMSO.[13] Aliquot and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.[15]

-

On the day of the experiment, prepare a working solution of 2.5 µM to 5 µM by diluting the stock solution in warm Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.[14]

-

-

Cell Staining and Treatment:

-

Wash cultured cells once with warm PBS or HBSS.

-

Incubate cells with the Mito-TEMPO pretreatment for the desired time (e.g., 1-2 hours) before or during the addition of the oxidative stressor.[9][16]

-

Remove the media and add the MitoSOX™ Red working solution to the cells.

-

Incubate for 10-20 minutes at 37°C, protected from light.[14][17]

-

-

Washing and Analysis:

-

Gently wash the cells two to three times with warm buffer to remove excess probe.[14]

-

Resuspend cells (for flow cytometry) or add fresh buffer (for microscopy).

-

Immediately analyze using a flow cytometer (Excitation: ~488-510 nm, Emission: ~580 nm) or a fluorescence microscope with a TRITC/RFP filter set.[14][15]

-

Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm) with TMRM

This protocol uses Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant dye that accumulates in active mitochondria with an intact membrane potential.[18][19]

-

Reagent Preparation:

-

Cell Staining:

-

Imaging:

Protocol: Analysis of Mitochondrial Respiration with Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to determine key parameters of mitochondrial function.[21][22]

-

Cell Seeding and Plate Hydration:

-

Assay Preparation:

-

On the day of the assay, remove the growth medium and wash cells with pre-warmed XF Assay Medium (supplemented with glucose, pyruvate, and glutamine).[23]

-

Add the final volume of XF Assay Medium to each well and incubate the cell plate at 37°C in a non-CO₂ incubator for at least 30-60 minutes.[24][25]

-

Load the injector ports of the hydrated sensor cartridge with the mitochondrial modulators (typically Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A), diluted to their final working concentrations in XF Assay Medium.[21][23]

-

-

Data Acquisition:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell plate to begin the assay.

-

The analyzer will measure basal OCR before sequentially injecting the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[22]

-

Visualized Workflows and Pathways

References

- 1. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mito-TEMPO | inhibitor | TargetMol [targetmol.com]

- 5. Mitochondria-targeted antioxidant Mito-Tempo protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant Mito-TEMPO against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Late-Stage Protective Effect of Mito-TEMPO against Acetaminophen-Induced Hepatotoxicity in Mouse and Three-Dimensional Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis [frontiersin.org]

- 13. apexbt.com [apexbt.com]

- 14. MitoSOX measurement [bio-protocol.org]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 19. cms.sc.edu [cms.sc.edu]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. agilent.com [agilent.com]

- 22. Mitochondrial Respiration XF Cell Mito Stress Test | Agilent [agilent.com]

- 23. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]

- 24. tabaslab.com [tabaslab.com]

- 25. content.protocols.io [content.protocols.io]

Methodological & Application

Application Notes and Protocols for BTB06584 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTB06584 is a selective, IF1-dependent inhibitor of the mitochondrial F1Fo-ATPase, specifically targeting its reverse activity of ATP hydrolysis.[1][2][3] Under conditions of cellular stress, such as ischemia, where mitochondrial respiration is compromised, the F1Fo-ATPase can reverse its function, depleting cellular ATP reserves to maintain the mitochondrial membrane potential (ΔΨm).[1][2] this compound prevents this detrimental ATP depletion without affecting ATP synthesis, thereby protecting cells from ischemic injury and other pathologies associated with mitochondrial dysfunction.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cellular bioenergetics, viability, and signaling pathways.

Data Presentation

Table 1: Summary of Experimental Conditions and Quantitative Effects of this compound in Cell Culture

| Cell Line | Experimental Condition | This compound Concentration | Observed Effect | Reference |

| HL-1 (mouse cardiac) | Ischemia/Reperfusion | 100 µM | Significantly reduced cell death, comparable to cyclosporin A and diazoxide. | [2] |

| HL-1 (mouse cardiac) | Rotenone-induced respiratory inhibition | 100 µM | Caused a loss of mitochondrial membrane potential (ΔΨm), indicating inhibition of the reversed F1Fo-ATPase. | [2] |

| HeLa (human cervical cancer) | Rotenone and Antimycin A-induced respiratory inhibition | 100 µM | Preserved intracellular ATP levels by inhibiting the reversed F1Fo-ATPase. | [2] |

| A549 (human non-small-cell lung cancer) | X-ray Radiation (4Gy) | 10 µM | Enhanced radiosensitivity, reducing colony formation from ~29% to ~5%. | [4] |

| A549 (human non-small-cell lung cancer) | X-ray Radiation (4Gy) | 10 µM | Increased early apoptosis by approximately three-fold compared to radiation alone. | [4] |

| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 100 µM | Protected against ischemic cell death. | [2] |

Signaling Pathway

The primary mechanism of action for this compound is the selective inhibition of the mitochondrial F1Fo-ATPase when it operates in reverse (ATP hydrolysis). This action is dependent on the presence of the endogenous inhibitor protein, IF1.

Caption: Mechanism of this compound action on mitochondrial F1Fo-ATPase.

Experimental Protocols

1. General Cell Culture and Treatment with this compound

This protocol outlines the basic steps for culturing cells and treating them with this compound.

-

Materials:

-

Cell line of interest (e.g., HeLa, A549, HL-1)

-

Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin[2][4]

-

This compound (dissolved in DMSO to create a stock solution, e.g., 50 mM)[4]

-

Phosphate-buffered saline (PBS)

-

Cell culture plates/flasks

-

Humidified incubator (37°C, 5% CO2)

-

-

Protocol:

-

Culture cells in T-75 flasks until they reach 70-80% confluency.

-

Trypsinize and seed cells into appropriate culture plates (e.g., 96-well, 6-well) at the desired density. Allow cells to adhere overnight.[5]

-

Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A final concentration of 10-100 µM is a common starting point.[2][4]

-

For experiments involving mitochondrial stress, pre-treat cells with an inhibitor of the electron transport chain (e.g., 5 µM rotenone) or an uncoupler (e.g., 10 µM CCCP) for a specified duration (e.g., 1 hour) before adding this compound.[2][4]

-

Remove the existing medium from the cells and replace it with the medium containing this compound (and/or other treatments).

-

Incubate the cells for the desired period (e.g., 2 to 24 hours) before proceeding with downstream assays.[2][4]

-

2. Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to measure changes in ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or stressed cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Materials:

-

Treated cells in a 96-well plate

-

JC-1 staining solution

-

Fluorescence plate reader or flow cytometer

-

-

Protocol:

-

After treatment with this compound and/or a mitochondrial stressor, remove the culture medium.

-

Incubate the cells with the JC-1 working solution for 20 minutes at 37°C.[4]

-

Wash the cells twice with a staining buffer.[4]

-

Measure the fluorescence intensity at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths.

-

The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

-

3. Cell Viability and Apoptosis Assay

This protocol uses Annexin V-FITC and Propidium Iodide (PI) double staining to quantify apoptosis and necrosis.

-

Materials:

-

Treated cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

-

-

Protocol:

-

Harvest cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer to a concentration of 1x10^5 cells/mL.[4]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 150 µL of the cell suspension.[4]

-

Incubate the cells in the dark for 15 minutes at room temperature.[4]

-

Analyze the stained cells immediately by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

-

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of this compound in a cell culture model of mitochondrial stress.

Caption: General experimental workflow for this compound studies.

References

- 1. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BTB06584 in Ischemia-Reperfusion Injury Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue. This process is a significant contributor to the pathophysiology of various cardiovascular diseases, including myocardial infarction. A key event during ischemia is the reversal of the mitochondrial F1Fo-ATPase, which switches from synthesizing ATP to hydrolyzing it, leading to rapid depletion of cellular energy stores and contributing to cell death.[1][2]